molecular formula C15H17NO3 B4426511 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide

4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4426511
M. Wt: 259.30 g/mol
InChI Key: MHOKBRPHBLXGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase, c-Met.

Mechanism of Action

The mechanism of action of 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of c-Met receptor tyrosine kinase activity. This inhibition leads to the blockade of downstream signaling pathways that are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met activity, this compound has the potential to inhibit the growth and metastasis of cancer cells and to ameliorate various other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of c-Met activity. By inhibiting c-Met, this compound has the potential to inhibit the growth and metastasis of cancer cells, to ameliorate fibrosis and inflammation, and to improve metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its potency and selectivity for c-Met inhibition, its potential therapeutic use in various diseases, and its well-established synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated and controlled.

Future Directions

The future directions for research on 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide include its further evaluation in various disease models, including cancer, fibrosis, inflammation, and metabolic disorders. In addition, the development of new and more potent c-Met inhibitors based on the structure of this compound is also an area of future research. Finally, the combination of c-Met inhibitors with other therapeutic agents, such as immune checkpoint inhibitors, is another area of future research that has the potential to improve the efficacy of cancer therapy.

Scientific Research Applications

The scientific research application of 4-(2-propyn-1-yloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is mainly focused on its potential therapeutic use in various diseases. The c-Met receptor tyrosine kinase is known to be involved in various cellular processes, including cell growth, survival, and migration. Aberrant activation of c-Met has been linked to the development and progression of various cancers, including lung, breast, and gastric cancers. Therefore, the inhibition of c-Met has emerged as a promising therapeutic strategy for the treatment of these cancers.
In addition to cancer, c-Met has also been implicated in various other diseases, including fibrosis, inflammation, and metabolic disorders. Therefore, the potential therapeutic use of this compound extends beyond cancer and into other disease areas.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h1,5-8,14H,3-4,9-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOKBRPHBLXGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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